Juglone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Agriculture

Environmental Science

Medicine

Microbiology

Biochemistry

Industrial Applications

Apart from its scientific applications, juglone has also been used in industrial applications. For instance, it has been used as an anthelmintic, a group of antiparasitic drugs . This shows the potential of juglone in the field of industrial applications, particularly in the development of antiparasitic drugs .

Organic Farming and Pest Control

Anthelmintic Applications

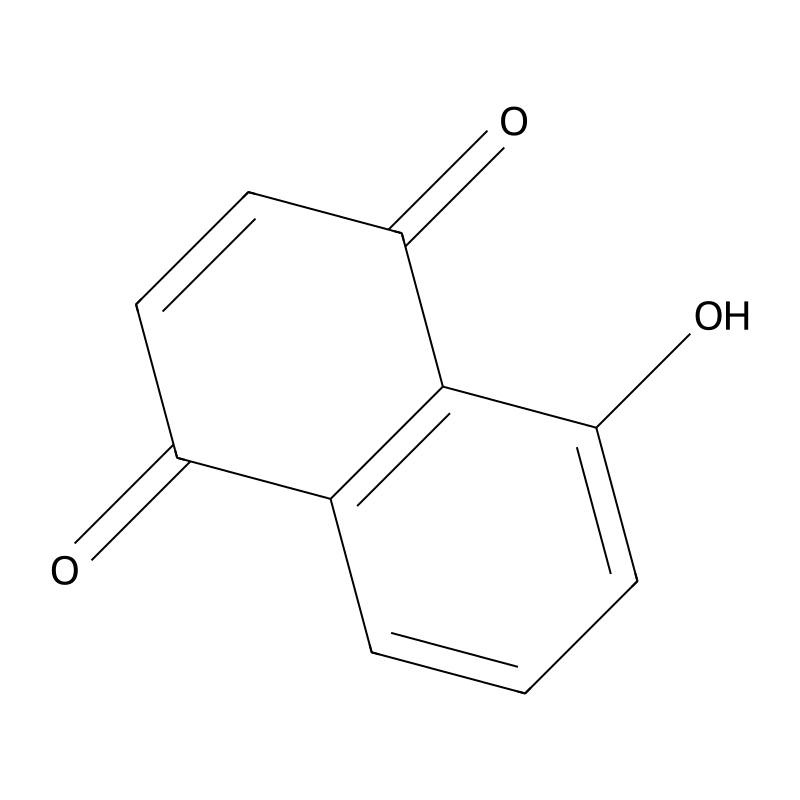

Juglone, chemically known as 5-hydroxy-1,4-naphthalenedione, is a naturally occurring naphthoquinone derivative with the molecular formula . This phenolic organic compound is primarily found in the leaves, roots, husks, fruit, and bark of plants in the Juglandaceae family, especially the black walnut (Juglans nigra). Juglone serves as a defense mechanism for these plants, exhibiting allelopathic properties that inhibit the growth of surrounding vegetation. Its structure consists of a naphthalene ring with hydroxyl and carbonyl functional groups, which contribute to its biological activity and chemical reactivity .

Additionally, juglone exhibits redox cycling behavior. It can undergo reduction to form a semiquinone radical, which further reacts with oxygen to produce reactive oxygen species (ROS). This property underlies its cytotoxic effects on various cell types and contributes to its potential antioxidant activities depending on concentration levels .

Juglone's biological activity is primarily characterized by its allelopathic effects, where it inhibits seed germination and growth in sensitive plant species. It affects metabolic functions by inhibiting key enzymes involved in respiration and photosynthesis. Notably, juglone has shown both pro-oxidant and antioxidant characteristics based on its concentration; at lower concentrations, it may act as an antioxidant by scavenging free radicals .

The compound also exhibits antimicrobial properties and has been reported to have anthelmintic activity against parasitic worms like Hymenolepis nana. Furthermore, it has been noted for its ichthyotoxic effects, which can be utilized in traditional fishing practices .

Juglone can be synthesized through several methods:

- Oxidation of Hydrojuglone: Hydrojuglone (1,5-dihydroxynaphthalene) is oxidized enzymatically to yield juglone.

- Chemical Oxidation: Juglone can also be synthesized from 5,8-dihydroxy-1-tetralone using oxidizing agents such as silver oxide or manganese dioxide.

- Extraction: Natural extraction from walnut husks yields juglone at concentrations of 2-4% by fresh weight .

Juglone has diverse applications:

- Herbicide: Its allelopathic properties make it useful as a natural herbicide.

- Dye: Juglone is employed as a dye for fabrics and cosmetics under the name C.I. Natural Brown 7.

- Food Coloring: Due to its staining properties, it is also used in food coloring.

- Antiparasitic Agent: Its anthelmintic properties have led to its use in treating parasitic infections .

Research indicates that juglone interacts with various biological systems through oxidative stress mechanisms. It can induce cytotoxicity via the generation of reactive oxygen species and depletion of glutathione levels through Michael-type addition reactions. Studies have shown that juglone's interaction with cellular components can lead to apoptosis and necrosis in affected cells . Furthermore, its ability to chelate transition metal ions enhances its pro-oxidant effects .

Juglone shares structural similarities with several other compounds within the naphthoquinone class. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Lawsone | Naphthoquinone | Active dye component in henna; less toxic than juglone |

| Menadione | Naphthoquinone | Vitamin K precursor; plays a role in blood clotting |

| Plumbagin | Naphthoquinone | Exhibits potent anticancer activity; more toxic than juglone |

| 1,4-Naphthoquinone | Naphthoquinone | Basic structure without hydroxyl substitutions; less bioactive |

Juglone is unique among these compounds due to its pronounced allelopathic effects and specific interactions with plant growth mechanisms. Its dual role as both an herbicide and a dye further distinguishes it within this chemical family .

Juglone is recognized by multiple synonyms and commercial designations (Table 1), reflecting its diverse applications in dyeing, agriculture, and traditional medicine.

| Synonym | Source/Application |

|---|---|

| C.I. Natural Brown 7 | Textile and cosmetic dyeing |

| Regianin | Historical phytochemical literature |

| 5-Hydroxynaphthoquinone | Scientific research |

| Nucin | Early isolation studies |

Historical Discovery and Early Research on Juglone in Juglandaceae

Early Observations of Allelopathy

The inhibitory effects of walnut trees (Juglans spp.) on neighboring vegetation were documented as early as the 1st century CE by Roman naturalist Pliny the Elder, who noted the toxicity of walnut shadows. However, systematic investigation began in the 19th century. In 1856, German chemists August Vogel and Johann Reischauer first isolated juglone (then termed "nucin") from walnut husks, though its structure remained uncharacterized.

Structural Elucidation and Synthesis

In 1887, August Bernthsen and August Semper synthesized juglone from naphthalene derivatives, confirming its identity as a hydroxylated naphthoquinone. This breakthrough enabled controlled studies of its biological activity. By 1928, E. F. Davis at the Virginia Agricultural Experiment Station conclusively linked juglone to walnut allelopathy, demonstrating its phytotoxic effects on tomato (Solanum lycopersicum) and alfalfa (Medicago sativa) through hydroponic experiments.

Key Milestones in Early Research

- 1921: Field observations of tomato wilt near black walnut trees (Juglans nigra) prompted laboratory investigations into root exudates.

- 1926: A. B. Massey identified juglone as the causative agent of apple tree (Malus domestica) damage in Virginia orchards.

- 1928: Davis synthesized juglone and validated its herbicidal properties, resolving debates about walnut toxicity mechanisms.

Controversies and Challenges

Initial skepticism arose due to inconsistent field results, attributed to variable soil conditions and microbial degradation of juglone. For example, grass species (Poaceae) showed resistance to juglone, while legumes (Fabaceae) exhibited high sensitivity. These disparities underscored the role of environmental factors in modulating allelopathic effects.

Table 2: Historical Timeline of Juglone Research

Chemical Properties and Early Applications

Early 20th-century studies revealed juglone’s solubility profile: insoluble in benzene, moderately soluble in ethanol ($$ \sim 15 \, \text{mg/mL} $$), and unstable in aqueous solutions. These properties limited its agricultural use but facilitated niche applications:

Juglone (5-hydroxy-1,4-naphthoquinone) is a specialized naphthoquinone natural product that serves as a key allelopathic compound produced by members of the Juglandaceae family. This compound represents a remarkable example of plant chemical warfare, with its biosynthesis intricately linked to fundamental cellular metabolism through the phylloquinone pathway [1] [2]. The natural occurrence and distribution of juglone across various plant tissues and species demonstrates sophisticated regulatory mechanisms that have evolved to optimize both defensive strategies and metabolic efficiency [3] [4] [5].

Plant Sources: Distribution in Juglans nigra and Related Species

Primary Juglone-Producing Species

Juglans nigra, commonly known as black walnut, stands as the most prolific producer of juglone among all members of the Juglandaceae family [3] [6] [7]. This species demonstrates the highest documented concentrations of the compound, making it the primary focus of allelopathic research and the archetypal example of juglone-mediated plant interactions [8] [9] [4]. The distribution of black walnut extends across a vast geographic range, encompassing the eastern United States from southern Minnesota, Wisconsin, and Michigan southward to northwestern Florida, and westward through the Midwest to eastern Texas, western Oklahoma, and central Kansas [10] [8] [9].

Within the black walnut tree, juglone exhibits a distinctive pattern of tissue-specific accumulation that reflects both biosynthetic capacity and functional requirements [2] [11] [12]. Root tissues contain the highest concentrations of free juglone, reaching levels of 64.5 nanomoles per milligram fresh weight [2]. This substantial accumulation in root systems serves a crucial ecological function, as these tissues represent the primary interface for allelopathic interactions with neighboring plants through direct root contact and rhizosphere release [4] [2] [13]. Bark tissues demonstrate intermediate juglone concentrations at approximately 21.0 nanomoles per milligram fresh weight, while leaf tissues contain considerably lower levels at 5.5 nanomoles per milligram fresh weight [2].

The reproductive structures of black walnut, particularly the hulls and husks surrounding the nuts, are recognized as major sites of juglone accumulation [3] [4] [11] [14]. These structures serve as both storage and release mechanisms, contributing significantly to the allelopathic potential of the tree through decomposition processes that introduce juglone into the soil environment [4] [15] [16]. Wood tissues of black walnut contain substantial juglone concentrations, measured at 65.5 micrograms per gram on a dry basis, indicating that the compound permeates throughout the structural components of the tree [17].

Secondary Juglone-Producing Species

Beyond Juglans nigra, several other members of the Juglandaceae family produce juglone, albeit in significantly lower quantities [3] [5] [18]. Juglans cinerea, commonly known as butternut or white walnut, represents the secondary producer within the Juglans genus [19] [20] [21]. This species demonstrates juglone production capabilities sufficient to cause allelopathic effects under certain conditions, though the concentrations remain substantially below those observed in black walnut [3] [5] [22].

Juglans regia, the English or Persian walnut, exhibits limited juglone production compared to its North American relatives [23] [24] [25] [26]. Research utilizing gas chromatography-mass spectrometry has quantified juglone content in English walnut leaves at 9.9 milligrams per 100 grams in methanolic extracts, with significantly lower levels of 1.3 milligrams per 100 grams detected in aqueous infusions [26]. Notably, juglone was undetectable in decoctions of English walnut leaves, suggesting that thermal processing effectively eliminates this compound [26]. Wood samples from English walnut contain 28.84 micrograms per gram dry basis, representing less than half the concentration found in black walnut wood [17].

The Carya genus, encompassing hickories and pecan, demonstrates limited juglone production that rarely results in observable allelopathic effects [3] [5] [18]. Carya illinoensis (pecan) and Carya ovata (shagbark hickory) produce juglone concentrations substantially lower than those found in Juglans species [27] [5] [18]. Comparative studies examining husks, leaflets, and kernels consistently show the pattern: walnut species greater than hickory species greater than pecan in terms of juglone concentration [27].

Geographic and Ecological Distribution Patterns

The distribution of juglone-producing species reflects both evolutionary relationships and ecological adaptations to specific environmental conditions [28] [29]. The concentration of high-producing species in eastern North America suggests evolutionary pressures that favored the development of potent allelopathic capabilities in competitive forest environments [10] [8] [30]. Black walnut populations extend across diverse habitats, from rich bottomlands and moist fertile coves to lower slopes, demonstrating the ecological versatility that may have contributed to the evolutionary success of this allelopathic strategy [9] [31].

Isolated populations of black walnut occur in the southern portions of New York, Vermont, western Massachusetts, and northwestern Connecticut, representing the northern limits of natural distribution [10]. These peripheral populations may exhibit variations in juglone production capacity as adaptations to local environmental conditions and competitive pressures [10] [8].

The global distribution of Juglandaceae species spans temperate regions of the Northern Hemisphere, with approximately 21 species in the Juglans genus ranging from southeastern Europe east to Japan in the Old World, and more extensively distributed in the New World from southeastern Canada to Argentina [28] [29]. This broad distribution pattern suggests that juglone production capability evolved as a successful adaptive strategy across diverse environmental conditions [30] [28].

Tissue-Specific Distribution and Cellular Localization

Advanced microscopic and biochemical analyses have revealed that juglone accumulation within black walnut roots occurs primarily in the periderm, the outermost protective tissue layer [2]. This strategic localization facilitates the controlled release of juglone into the surrounding rhizosphere, where it can effectively interact with the root systems of neighboring plants [2] [13]. The presence of juglone in root vasculature suggests potential for translocation between different parts of the plant, though the extent and significance of such transport remains an area of active investigation [2].

The concentration gradient of juglone from interior to exterior tissues reflects the functional organization of allelopathic defense systems [2] [12]. Vegetative buds, which represent sites of active growth and high metabolic activity, contain elevated juglone concentrations that provide protection during vulnerable developmental stages [3] [4] [5]. This distribution pattern ensures that the most critical and exposed plant parts maintain adequate chemical defense capabilities [4] [11].

Seasonal variations in tissue-specific juglone distribution demonstrate the dynamic nature of allelopathic compound management [14] [32] [33]. During spring, when rapid leaf expansion occurs, juglone concentrates in these actively growing tissues [14]. As the growing season progresses, the distribution shifts to emphasize root and reproductive tissue accumulation [14] [33]. This temporal redistribution optimizes resource allocation between growth, reproduction, and defense functions [32] [33] [34].

Comparative Analysis Across Juglandaceae

Comprehensive comparative studies across the Juglandaceae family reveal significant interspecific variation in juglone production capacity [27] [23] [24]. The rank order of juglone concentration consistently follows the pattern: Juglans nigra greater than Juglans cinerea greater than Juglans regia, with Carya species producing substantially lower amounts [3] [27] [5] [18]. This hierarchy reflects evolutionary divergence in allelopathic strategies and may correlate with ecological niche differentiation among these closely related taxa [23] [24].

Essential oil composition analyses demonstrate that while Juglans nigra leaf oils contain significant quantities of juglone (1.0 to 8.8 percent) and its precursor alpha-hydrojuglone (1.0 to 9.5 percent), Juglans regia leaf oils are notably devoid of detectable juglone [23] [24]. This fundamental difference in secondary metabolite profiles suggests distinct evolutionary pathways in chemical defense strategies despite close taxonomic relationships [23] [24].

The production of juglone and related naphthoquinones appears to represent a specialized adaptation that reaches its pinnacle in North American Juglans species, particularly black walnut [6] [7] [2]. This specialization may reflect the competitive pressures of North American forest ecosystems and the evolutionary advantages conferred by potent allelopathic capabilities in these environments [3] [4] [2].

Biosynthetic Pathways: Linkage to Phylloquinone Metabolism

Fundamental Pathway Architecture

The biosynthetic pathway for juglone represents a remarkable example of metabolic pathway evolution, where specialized natural product synthesis has co-opted essential primary metabolic machinery [1] [2] [35]. The linkage between juglone biosynthesis and phylloquinone (vitamin K1) metabolism demonstrates how plants have evolved to efficiently utilize existing enzymatic infrastructure for novel defensive purposes [1] [2] [36]. This connection was first hypothesized based on classical radiotracer studies and has been definitively established through comprehensive transcriptomic and metabolomic analyses [1] [2] [37].

The phylloquinone biosynthetic pathway serves as the foundational framework for juglone production, sharing critical enzymatic steps and intermediates [1] [2] [35]. This pathway originates from chorismate, the terminal product of the shikimate pathway, and proceeds through a series of ten enzymatic reactions to produce phylloquinone [1] [2] [38]. The strategic branching point for juglone biosynthesis occurs at 1,4-dihydroxynaphthoic acid (DHNA), a key intermediate that serves as the precursor for both phylloquinone and juglone production [1] [2] [35].

Shared Enzymatic Machinery

The initial seven enzymatic steps of phylloquinone biosynthesis are directly utilized in juglone production, representing a sophisticated example of metabolic pathway sharing [1] [2] [39]. Isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate, representing the first committed step shared between both pathways [1] [2]. This enzyme demonstrates similar expression levels in both root and leaf tissues of black walnut, contrasting sharply with the predominantly leaf-specific expression observed in non-juglone-producing species such as Arabidopsis thaliana and Zea mays [2].

The trifunctional enzyme PHYLLO catalyzes the subsequent conversion of isochorismate through multiple intermediate steps to produce o-succinylbenzoic acid (OSB) [1] [2] [39]. This remarkable enzyme complex demonstrates the evolutionary efficiency of combining multiple catalytic functions within a single protein structure [1] [2]. Expression analyses reveal that PHYLLO maintains equivalent activity levels in both root and leaf tissues of black walnut, facilitating the production of OSB for downstream juglone biosynthesis in root tissues [2].

OSB-CoA ligase activates the succinyl side chain of OSB through CoA conjugation, producing OSB-CoA [1] [2] [39]. This activation step is essential for the subsequent cyclization reaction that forms the naphthalene ring system characteristic of both phylloquinone and juglone [1] [2]. The enzyme demonstrates consistent expression across tissues in black walnut, ensuring adequate substrate activation for both photosynthetic and allelopathic compound production [2].

DHNA-CoA synthase catalyzes the critical cyclization reaction that forms the naphthalene ring system, converting OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA [1] [2] [39]. This enzyme represents a potential regulatory point in pathway flux, as its expression shows tissue-specific variation with higher levels in leaves compared to roots [2]. However, the enzyme maintains sufficient activity in root tissues to support substantial juglone production, suggesting that other regulatory mechanisms may govern pathway flux distribution [2].

DHNA-CoA thioesterase completes the formation of the critical branch point intermediate DHNA through hydrolysis of the CoA ester [1] [2] [39]. This enzyme demonstrates similar expression levels across tissues, ensuring consistent production of the DHNA intermediate required for both phylloquinone and juglone biosynthesis [2]. The strategic positioning of this enzyme at the pathway branch point suggests its importance in regulating flux toward specialized versus primary metabolic endpoints [2].

Branch Point Regulation and Metabolic Flux

The branch point at DHNA represents a critical regulatory node where metabolic flux is partitioned between essential phylloquinone production and specialized juglone biosynthesis [1] [2] [35]. In photosynthetic tissues, the majority of DHNA flux is directed toward phylloquinone production through the sequential actions of DHNA phytyl transferase, NAD(P)H dehydrogenase C1 (NDC1), and demethylphylloquinone methyltransferase [2] [38]. These enzymes demonstrate markedly reduced expression in root tissues, reflecting the absence of photosynthetic machinery and the redirection of metabolic flux toward juglone production [2].

The regulation of flux partitioning at the DHNA branch point involves sophisticated transcriptional control mechanisms that respond to tissue-specific requirements [2] [39]. In leaf tissues, high expression of phylloquinone-specific enzymes ensures adequate vitamin K1 production for photosystem I function [2] [38]. Simultaneously, reduced expression of juglone-specific enzymes minimizes metabolic interference with essential photosynthetic processes [2].

In root tissues, the dramatic reduction in phylloquinone-specific enzyme expression creates a metabolic environment favoring juglone production [2]. This tissue-specific regulation ensures that DHNA flux is efficiently redirected toward allelopathic compound synthesis in organs where such compounds can be most effectively deployed [2] [13]. The sophisticated coordination of these regulatory mechanisms demonstrates the evolutionary optimization of metabolic resource allocation [2] [39].

Glutamate as the Carbon Source

The carbon skeleton of the quinone ring in both phylloquinone and juglone originates from L-glutamate via alpha-ketoglutarate, establishing a direct connection between nitrogen metabolism and naphthoquinone biosynthesis [1] [2] [35]. Stable isotope labeling experiments using 13C5 15N1-labeled glutamate have definitively demonstrated this relationship, with labeled glutamate incorporating into juglone with a mass shift of +3 atomic mass units [2]. This labeling pattern matches exactly the expected outcome if juglone derives from the phylloquinone pathway, providing compelling evidence for the shared biosynthetic origin [2].

The incorporation of glutamate-derived carbon into juglone occurs through the formation of succinic semialdehyde, which condenses with isochorismate to form the precursor for OSB [1] [2]. This reaction represents the point where nitrogen metabolism intersects with aromatic compound biosynthesis, linking amino acid catabolism to specialized metabolite production [1] [2] [35]. The efficiency of this incorporation, demonstrated by the rapid and substantial labeling of juglone pools in feeding experiments, indicates that glutamate represents a major carbon source for juglone biosynthesis [2].

The temporal dynamics of glutamate incorporation into juglone reveal important insights into the metabolic kinetics of the pathway [2]. Glutamate pools in black walnut root cultures reach over 95% labeling within 30 minutes of isotope feeding, while juglone labeling increases linearly over 48 hours to reach 1.83% before plateauing [2]. This time course suggests that glutamate rapidly enters the central metabolic pool, but conversion to juglone involves multiple enzymatic steps with potential rate-limiting reactions [2].

Integration with Central Metabolism

The integration of juglone biosynthesis with central metabolic pathways demonstrates the sophisticated metabolic networking that characterizes plant secondary metabolism [1] [2] [35]. The requirement for glutamate as a carbon source creates a direct link between nitrogen status and allelopathic compound production [2]. This connection may serve as a metabolic sensor, allowing plants to adjust defensive compound production in response to nutritional status and environmental conditions [2] [39].

The shikimate pathway, which provides chorismate as the aromatic precursor for juglone biosynthesis, represents another critical metabolic integration point [1] [2]. This pathway serves as the source of numerous aromatic compounds, including amino acids, phenylpropanoids, and various specialized metabolites [1] [2]. The competition for chorismate among these various biosynthetic endpoints requires sophisticated regulatory mechanisms to ensure appropriate resource allocation [1] [2] [39].

The energy requirements for juglone biosynthesis, including ATP consumption for CoA activation reactions and reducing equivalent requirements for various enzymatic steps, must be balanced against other cellular energy demands [1] [2]. The concentration of juglone production in root tissues, which lack photosynthetic capacity, necessitates the import of energy and reducing equivalents from aerial portions of the plant [2]. This metabolic dependency may influence the timing and extent of juglone production in response to overall plant energy status [2] [13].

Evolutionary Implications of Pathway Sharing

The evolutionary relationship between phylloquinone and juglone biosynthesis provides insights into the mechanisms by which plants develop novel defensive capabilities [1] [2] [35]. The co-option of existing metabolic machinery for specialized compound production represents an efficient evolutionary strategy that minimizes the genetic and metabolic costs associated with defensive system development [1] [2]. This principle, known as metabolic pathway evolution through gene duplication and divergence, is exemplified in the juglone biosynthetic system [1] [2] [35].

The retention of shared enzymatic steps between phylloquinone and juglone biosynthesis suggests that evolutionary pressures have favored metabolic efficiency over pathway specialization [1] [2]. This strategy allows plants to maintain essential vitamin K1 production while simultaneously developing potent allelopathic capabilities [1] [2] [38]. The tissue-specific regulation of pathway flux represents a sophisticated solution to the challenge of balancing primary and secondary metabolic requirements [2].

The geographic distribution of juglone-producing species and their phylogenetic relationships within Juglandaceae suggest that this metabolic innovation may have contributed to evolutionary success in competitive environments [3] [2] [30]. The concentration of high-producing species in North American forests, where intense interspecific competition characterizes plant communities, supports the hypothesis that allelopathic capabilities provide significant selective advantages [3] [2] [28].

Role of Hydrojuglone Oxidation in Juglone Production

Chemical Basis of Hydrojuglone Oxidation

The conversion of hydrojuglone to juglone through oxidation represents the final activation step in the allelopathic defense system of Juglandaceae species [3] [15] [16]. Hydrojuglone (5-hydroxy-1,4-dihydroxynaphthalene) exists as a colorless, non-toxic precursor compound that undergoes rapid chemical transformation to the toxic, dark brown juglone upon exposure to oxidative conditions [15] [16]. This oxidation process represents a sophisticated defensive strategy that allows plants to store inactive precursors internally while rapidly generating toxic compounds when tissues are damaged or when environmental conditions favor allelopathic interactions [3] [15] [16].

The chemical mechanism of hydrojuglone oxidation involves the two-electron oxidation of the dihydroxynaphthalene structure to form the corresponding naphthoquinone [15] [40] [16]. This transformation can occur through both enzymatic and non-enzymatic pathways, depending on the specific cellular environment and the presence of oxidizing agents [15] [40]. The rapid kinetics of this oxidation reaction ensure that tissue damage or environmental stress triggers immediate juglone formation, providing timely defensive responses to potential threats [15] [16].

The thermodynamic favorability of hydrojuglone oxidation reflects the inherent instability of the reduced form under aerobic conditions [15] [40]. The reduction potential of the hydrojuglone/juglone couple drives the spontaneous oxidation reaction when molecular oxygen is present [40]. This chemical property eliminates the need for specific enzymatic activation in many contexts, allowing for passive defensive responses that do not require active cellular metabolism [15] [16].

Enzymatic and Non-Enzymatic Oxidation Mechanisms

Research has identified multiple mechanisms by which hydrojuglone oxidation can occur, including both enzymatic and non-enzymatic pathways [37] [15] [40]. Enzymatic oxidation involves specific oxidases and peroxidases that catalyze the controlled conversion of hydrojuglone to juglone under physiological conditions [40]. These enzymes provide temporal and spatial control over juglone formation, allowing plants to regulate the timing and location of defensive compound activation [40].

Non-enzymatic oxidation occurs through direct reaction with molecular oxygen, reactive oxygen species, or other oxidizing agents present in plant tissues or the external environment [15] [40] [16]. This pathway provides a fail-safe mechanism that ensures juglone formation even when cellular metabolism is compromised or when enzymatic systems are inhibited [15] [16]. The dependence on oxygen availability creates a responsive system that activates preferentially under conditions where defensive compounds are most needed [15] [40].

Studies using fungal degradation systems have revealed that hydrojuglone can serve as a substrate for reductases, which trigger auto-oxidative processes leading to reactive oxygen species generation and subsequent oxidative transformation [40] [41]. This mechanism demonstrates the complex interplay between reducing and oxidizing systems in determining the ultimate fate of naphthoquinone compounds [40]. The production of reactive oxygen species during this process may contribute additional toxic effects beyond those attributable to juglone itself [40] [41].

Temporal Dynamics of Oxidation Processes

Time-course studies of hydrojuglone oxidation in damaged walnut tissues have revealed rapid kinetics that optimize defensive responses [37]. Analysis of walnut husk gratings showed that hydrojuglone glucoside, the primary storage form, decreases by 40.5% within the first 20 minutes of tissue damage [37]. This rapid mobilization of precursor compounds ensures immediate availability of substrate for juglone formation [37].

The intermediate alpha-hydrojuglone shows a more complex temporal pattern, initially increasing by 20% in the first 20 minutes before gradually declining to minimum levels by 360 minutes [37]. This pattern suggests that alpha-hydrojuglone serves as a transient intermediate in the conversion pathway from hydrojuglone glucoside to juglone [37]. The biphasic kinetics indicate sequential enzymatic processes that regulate the flow of carbon through the oxidation pathway [37].

Juglone formation demonstrates a characteristic lag phase followed by rapid accumulation [37]. After an initial 20-minute period with minimal change, juglone concentrations increase by 47.9% from 20 to 40 minutes before declining to near-minimum levels by 180 minutes [37]. This temporal pattern reflects the sequential nature of the conversion process and the subsequent degradation or further transformation of juglone under prolonged exposure conditions [37].

Environmental Factors Influencing Oxidation

Environmental conditions play crucial roles in determining the rate and extent of hydrojuglone oxidation [15] [16]. Oxygen availability represents the most critical factor, as the oxidation reaction requires molecular oxygen as the terminal electron acceptor [15] [40] [16]. Aerobic conditions favor rapid juglone formation, while anaerobic environments preserve hydrojuglone in its reduced, non-toxic form [15] [16].

Temperature influences both the rate of chemical oxidation and the activity of enzymatic systems involved in hydrojuglone conversion [37] [15]. Higher temperatures generally accelerate oxidation kinetics, potentially leading to more rapid juglone formation and enhanced allelopathic effects [37] [15]. However, extreme temperatures may denature enzymatic systems, shifting the balance toward non-enzymatic oxidation mechanisms [15].

pH conditions affect both the chemical stability of hydrojuglone and the activity of oxidative enzymes [15] [40]. The ionization state of phenolic hydroxyl groups influences susceptibility to oxidation, with certain pH ranges favoring rapid conversion to juglone [15]. Additionally, the activity optima of specific oxidases and peroxidases may determine the pH conditions under which enzymatic oxidation predominates [40].

Tissue-Specific Oxidation Patterns

Different plant tissues demonstrate varying capacities for hydrojuglone oxidation, reflecting the distribution of enzymatic systems and cellular environments that favor conversion [3] [4] [15]. Root tissues, which contain the highest concentrations of juglone, appear to possess particularly efficient oxidation systems that rapidly convert hydrojuglone to its toxic form [2] [15]. This tissue-specific capability ensures effective allelopathic defense at the primary site of plant-plant interactions [4] [2] [13].

Leaf tissues demonstrate seasonal variations in oxidation capacity that correlate with developmental stage and environmental stress [15] [32]. Young, rapidly expanding leaves may possess enhanced oxidative capabilities that provide protection during vulnerable growth phases [15] [32]. As leaves mature and environmental stresses increase, oxidation systems may become more active, leading to increased juglone production during critical periods [32] [33].

Reproductive tissues, particularly hulls and husks, appear to possess specialized oxidation systems that activate during fruit development and maturation [3] [4] [15]. The timing of oxidation activation in these tissues may be coordinated with seed development to provide protection during critical reproductive phases [3] [15]. The subsequent release of juglone-containing materials through natural dehiscence or decay processes contributes to soil allelopathic activity [4] [15] [16].

Cellular Localization and Compartmentation

The subcellular localization of hydrojuglone oxidation systems influences both the efficiency of conversion and the biological activity of resulting juglone [2] [15]. Compartmentation of oxidative enzymes within specific organelles or cellular regions may provide spatial control over juglone formation [15]. This localization strategy allows cells to maintain high concentrations of inactive precursors while precisely controlling the sites of toxic compound generation [2] [15].

Evidence suggests that hydrojuglone oxidation may occur preferentially in cell wall spaces or extracellular environments where released enzymes encounter substrate molecules [15] [16]. This extracellular oxidation provides a mechanism for activating defensive compounds after their release from storage sites [15]. The resulting juglone formation in extracellular spaces enhances the effectiveness of allelopathic interactions with neighboring plants [4] [15] [13].

The association of oxidation systems with vascular tissues may facilitate the transport of activated compounds to sites where they can be most effectively deployed [2] [15]. The presence of juglone in root vasculature suggests that oxidation may occur during or immediately after transport processes [2]. This timing ensures that compounds reach their target locations in an activated state, maximizing their biological effectiveness [2] [13].

Regulatory Mechanisms and Control Systems

The regulation of hydrojuglone oxidation involves multiple control mechanisms that integrate developmental, environmental, and metabolic signals [15] [32] [39]. Transcriptional control of oxidative enzyme expression provides long-term regulation of oxidation capacity in response to environmental conditions or developmental programs [32] [39]. Seasonal variations in oxidative enzyme activity may reflect this type of regulatory control [32] [33].

Post-translational modification of oxidative enzymes offers more immediate control over oxidation rates [15] [40]. Enzyme phosphorylation, allosteric regulation, or cofactor availability may provide rapid responses to changing cellular conditions [15] [40]. These mechanisms allow plants to fine-tune oxidation rates in response to immediate threats or opportunities [15].

Substrate availability represents another important regulatory mechanism, as hydrojuglone concentrations may limit oxidation rates under certain conditions [37] [15]. The sequential mobilization of storage forms, from hydrojuglone glucoside through alpha-hydrojuglone to free hydrojuglone, provides a hierarchical control system that regulates substrate availability for oxidation [37]. This multi-step process allows for precise temporal control over defensive compound activation [37] [15].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.92

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (79.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Dates

Study the interaction between juglone and calf thymus DNA by spectroscopic and molecular docking techniques

Bingjun Shen, Huiru Yang, Jiaqi Chen, Xiaoyun Liu, Mingyue ZhouPMID: 34091358 DOI: 10.1016/j.saa.2021.119998

Abstract

Juglone (Jug) is one of the main active substances of Cortex Juglandis Mandshuricae in a folk anti-cancer prescription. Previously, there were few studies on its interaction with DNA and mechanism of action. The present paper studied, the mechanism of action between Jug and calf thymus DNA (ctDNA) by fluorescence spectroscopy, together with ethidium bromide (EB) fluorescence probe, UV-vis absorption spectroscopy, salt effect and ctDNA melting point (T) experiment, resonance scattering spectroscopy and molecular docking under the simulated human physiological conditions. The experimental findings indicated that Jug quiescently quenched the fluorescence of EB-ctDNA system, characteristic absorption peak intensity of ctDNA presented a decolorization effect after the interaction of ctDNA and Jug, the interaction with ctDNA enhanced of Jug resonance scattering peak and generated new resonance scattering peak, the salt exerted less effect on the interaction between Jug and ctDNA molecules, and the interaction with Jug increased the T

value of ctDNA by 5.0 °C The binding constant (K

) between Jug and ctDNA was 2.12 × 10

L/mol (310 K) and the number of binding sites (n) was about 1. The interaction between Jug and ctDNA was an entropically driven spontaneous and endothermic process. The results of molecular docking further showed that the naphthoquinone plane was embedded in the region between the two TA bases in the ctDNA groove, and the 5'-hydroxyl and 4-naphthoquinone groups extended to the outside of the ctDNA double helix.

Environmental friendly extraction of walnut bark-based juglone natural colorant for dyeing studies of wool fabric

Waseem-Ul- Arifeen, Fazal-Ur- Rehman, Shahid Adeel, Muhammad Zuber, Mirza Nadeem Ahmad, Tanvir AhmadPMID: 33948834 DOI: 10.1007/s11356-021-14277-8

Abstract

Environmental friendly products particularly natural dyes are going to be much popular around the globe due to their non-toxic and bio-degradable nature. The current study was planned to enhance the dyeability of walnut bark having juglone as a reddish-brown natural dye under ultrasonic radiation as an environment-friendly and green tool After conducting series of experiments, it has been found that wool (RW) and extract (RE) after ultrasonic treatment for 45 min, when dyed for 45 min at 55°C using an acidic bath of 3 pH has given good color strength on the wool fabric. To develop the new shades, sustainable and eco-label chemicals (Fe, Al, and tannic acid) and four bio-mordants such as Acacia bark, Turmeric, Henna, and Pomegranate were also applied at optimum conditions. It is studied that 3% of turmeric extract as pre-bio-mordant and 5% of Acacia extract as post-bio-mordant has given excellent color characteristics as compared to their synthetic. It is concluded that ultrasonic treatment being an eco-friendly tool has a great potential to improve the dyeability of natural reddish-brown dye from walnut bark and the inclusion of sustainable biosources as a color modifier has value-added the natural dyeing process with excellent color ratings.Ursolic acid enhances stress resistance, reduces ROS accumulation and prolongs life span in C. elegans serotonin-deficient mutants

Janine Naß, Sara Abdelfatah, Thomas EfferthPMID: 33596295 DOI: 10.1039/d0fo02208j

Abstract

Depression and anxiety disorders contribute to the global disease burden. Ursolic acid (UA), a natural compound present in many vegetables, fruits and medicinal plants, was tested in vivo for its effect on (1) enhancing resistance to stress and (2) its effect on life span.The compound was tested for its antioxidant activity in C. elegans. Stress resistance was tested in the heat and osmotic stress assay. Additionally, the influence on normal life span was examined. RT-PCR was used to assess possible serotonin targets.

UA prolonged the life span of C. elegans. Additionally, UA significantly lowered reactive oxygen species (ROS). Molecular docking studies, PCR analysis and microscale thermophoresis (MST) supported the results that UA acts through serotonin receptors to enhance stress resistance.

Considering the urgent need for new and safe medications in the treatment of depression and anxiety disorders, our results indicate that UA may be a promising new drug candidate.

Understanding the Mechanism of Formation of a Response to Juglone for Intact and Immobilized Bacterial Cells as Recognition Elements of Microbial Sensors: Processes Causing the Biosensor Response

Elena V Emelyanova, Inna P SolyanikovaPMID: 33669923 DOI: 10.3390/bios11020056

Abstract

Microbial reactor sensors (based on freshly harvested intact microbial cells) or microbial membrane sensors (based on immobilized microbial cells) can be used as convenient instruments for studying processes that cause the response of a biosensor, such as the properties of enzymes or the characteristics of metabolism. However, the mechanisms of the formation of biosensors responses have not yet been fully understood to study only one of these processes. In this work, the results of studies on the formation of a response to juglone for intact and immobilized bacterial cells used as receptors are presented. It was shown that the contribution of reactive oxygen species (ROS) to the formation of the biosensor response depends on the culture receptor and the form of juglone, quinone, or phenolate used. The response to the quinone form of juglone both for intact and immobilized cells of catalase-positive actinobacterium is formed regardless of the presence of ROS. The response of freshly harvested intact actinobacterial cells was caused by the rate of the enzymatic conversion of juglone. The rate of the response of immobilized actinobacterial cells was influenced by the activity of transport systems and metabolism. The response of immobilized pseudomonad cells was caused by the transport of juglone into cells, the inhibitory effect of juglone-induced ROS, and juglone metabolism.Juglone can inhibit angiogenesis and metastasis in pancreatic cancer cells by targeting Wnt/β-catenin signaling

F Gokturk, D Erkoc-Kaya, H ArikogluPMID: 33502882 DOI: 10.4149/BLL_2021_020

Abstract

We aimed to investigate the effects of juglone on angiogenesis, metastasis and cell proliferation processes in pancreatic cancer (PC) and to understand whether its possible effects occur via the Wnt signaling pathway by analyzing the expression levels of target genes of Wnt signaling.PC is a silent and lethal cancer type which can only be detectable after metastasis and angiogenesis processes occured. The Wnt signaling pathway is one of the pathways that plays an active role in many biological processes in the cell. Mutations in the genes of this signaling pathway are related to the development of many cancers. Juglone, a natural compound, is shown to have cytotoxic and apoptotic effects on various cancer cells.

PANC-1 and BxPC-3 pancreatic cancer cells were treated with juglone at

Juglone has a promising potential to develop new strategies for the treatment of PC (Tab. 2, Fig. 4, Ref. 35).

Juglone prevents human platelet aggregation through inhibiting Akt and protein disulfide isomerase

Ching-Chieh Kao, Po-Hsiung Kung, Chi-Jung Tai, Meng-Chun Tsai, Yuan-Bin Cheng, Chin-Chung WuPMID: 33387969 DOI: 10.1016/j.phymed.2020.153449

Abstract

Juglone, a natural compound widely found in Juglandaceae plants, has been suggested as a potential drug candidate for treating cancer, inflammation, and diabetic vascular complications. In the present study, the antiplatelet effect and underlying mechanisms of juglone were investigated for the first time.Human platelet aggregation and activation were measured by turbidimetric aggregometry, flow cytometry, and Western blotting. In vitro antithrombotic activity of juglone was assessed using collagen-coated flow chambers under whole-blood flow conditions. The effect of juglone on protein disulfide isomerase (PDI) activity was determined by the dieosin glutathione disulfide assay.

Juglone (1 - 5 μM) inhibited platelet aggregation and glycoprotein (GP) IIb/IIIa activation caused by various agonists. In a whole blood flow chamber system, juglone reduced thrombus formation on collagen-coated surfaces under arterial shear rates. Juglone abolished intracellular Ca

elevation and protein kinase C activation caused by collagen, but had no significant effect on that induced by G protein-coupled receptor agonists. In contrast, Akt activation caused by various agonists were inhibited in juglone-treated platelets. Additionally, juglone showed inhibitory effects on both recombinant human PDI and platelet surface PDI at concentrations similar to those needed to prevent platelet aggregation.

Juglone exhibits potent in vitro antiplatelet and antithrombotic effects that are associated with inhibition of Akt activation and platelet surface PDI activity.

Structural identification and UPLC-ESI-QTOF-MS

Bolor Tsolmon, Yang Fang, Tao Yang, Ling Guo, Kaize He, Guo-You Li, Hai ZhaoPMID: 33191012 DOI: 10.1016/j.foodchem.2020.128392

Abstract

Duckweeds have long been consumed as vegetables in several South Asian countries. In this study of the chemical constituents of duckweed Landoltia punctata, a new compound, apigenin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (1), and a previously LC-MS identified compound, quercetin 3-O-β-D-apiofuranoside (3), as well as three known compounds, luteolin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (2), apigenin 6-C-β-D-glucopyranoside (4), and luteolin 7-O-neohespirodise (5), were isolated and identified on the basis of MS and NMR spectroscopic analyses and chemical derivations. In total, 24 flavonoids were identified in L. punctata 0001 by UPLC-ESI-QTOF-MS. In DPPH and ABTS assays, 3 exhibited significant antioxidant activity with IC

values of 4.03 ± 1.31 µg/mL and 14.9 ± 2.28 µg/mL, respectively. In in vivo antioxidant activity assays, 1 significantly increased the survival rate of juglone-exposed Caenorhabditis elegans by 2 to 3-fold, and by 75% following thermal damage. Compounds 1-5 exhibited moderate scavenging capacities of intracellular reactive oxygen species in C. elegans exposed to H

O

.

Carnitine promotes recovery from oxidative stress and extends lifespan in

Dongliang Liu, Xiaofang Zeng, Le Li, Zheng-Lin OuPMID: 33290254 DOI: 10.18632/aging.202187

Abstract

Carnitine is required for transporting fatty acids into the mitochondria for β-oxidation. Carnitine has been used as an energy supplement but the roles in improving health and delaying aging remain unclear. Here we show inthat L-carnitine improves recovery from oxidative stress and extends lifespan. L-carnitine promotes recovery from oxidative stress induced by paraquat or juglone and improves mobility and survival in response to H

O

and human amyloid (Aβ) toxicity. L-carnitine also alleviates the oxidative stress during aging, resulting in moderate but significant lifespan extension, which was dependent on SKN-1 and DAF-16. Long-lived worms with germline loss (

) or reduced insulin receptor activity (

recover from aging-associated oxidative stress faster than wild-type controls and their long lifespans were not further increased by L-carnitine. A new gene, T08B1.1, aligned to a known carnitine transporter OCTN1 in humans, is required for L-carnitine uptake in

. T08B1.1 expression is elevated in

and

mutants and its knockdown prevents L-carnitine from improving oxidative stress recovery and prolonging lifespan. Together, our study suggests an important role of L-carnitine in oxidative stress recovery that might be important for healthy aging in humans.

Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor

Jacky K Leung, Yusuke Imamura, Minoru Kato, Jun Wang, Nasrin R Mawji, Marianne D SadarPMID: 33753863 DOI: 10.1038/s42003-021-01927-3

Abstract

Therapies for lethal castration-resistant prostate cancer (CRPC) are an unmet medical need. One mechanism underlying CRPC and resistance to hormonal therapies is the expression of constitutively active splice variant(s) of androgen receptor (AR-Vs) that lack its C-terminus ligand-binding domain. Transcriptional activities of AR-Vs and full-length AR reside in its N-terminal domain (NTD). Ralaniten is the only drug proven to bind AR NTD, and it showed promise of efficacy in Phase 1 trials. The peptidyl-prolyl isomerase Pin1 is frequently overexpressed in prostate cancer. Here we show that Pin1 interacted with AR NTD. The inhibition of Pin1 expression or its activity selectively reduced the transcriptional activities of full-length AR and AR-V7. Combination of Pin1 inhibitor with ralaniten promoted cell cycle arrest and had improved antitumor activity against CRPC xenografts in vivo compared to individual monotherapies. These findings support the rationale for therapy that combines a Pin1 inhibitor with ralaniten for treating CRPC.Induction of Oxidative Stress and Mitochondrial Dysfunction by Juglone Affects the Development of Bovine Oocytes

Ahmed Atef Mesalam, Marwa El-Sheikh, Myeong-Don Joo, Atif Ali Khan Khalil, Ayman Mesalam, Mi-Jeong Ahn, Il-Keun KongPMID: 33375280 DOI: 10.3390/ijms22010168